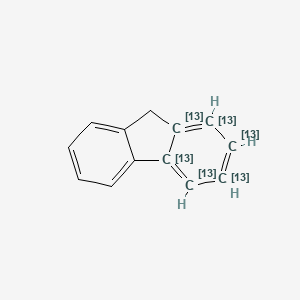

Fluorene-13C6

Description

Properties

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-DTUITLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675899 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189497-69-5 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight of Fluorene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Fluorene-¹³C₆, a stable isotope-labeled polycyclic aromatic hydrocarbon. This document will delve into the nuances of molecular weight calculation for isotopically labeled compounds, present detailed experimental protocols for its determination, and visualize relevant biological pathways and experimental workflows.

Understanding Molecular Weight of Isotopically Labeled Compounds

For a molecule such as Fluorene-¹³C₆, it is crucial to distinguish between two key concepts: monoisotopic mass and average molecular weight.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For Fluorene-¹³C₆, this calculation would use the exact mass of Carbon-12, Carbon-13, and Hydrogen-1. This value is particularly relevant in high-resolution mass spectrometry where individual isotopic peaks can be resolved.

-

Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of each element in a molecule. This value is more relevant for bulk quantities of a substance where a statistical distribution of isotopes is present.

The molecular formula of unlabeled Fluorene is C₁₃H₁₀.[1][2][3][4] In Fluorene-¹³C₆, six of the thirteen carbon atoms are the ¹³C isotope.

Quantitative Data Summary

The calculated molecular weights for Fluorene-¹³C₆ are summarized in the table below.

| Parameter | Value | Calculation Breakdown |

| Monoisotopic Mass | 172.098 Da | (7 × Mass of ¹²C) + (6 × Mass of ¹³C) + (10 × Mass of ¹H) |

| Average Molecular Weight | 172.18 g/mol | (7 × Atomic Weight of C) + (6 × Mass of ¹³C) + (10 × Atomic Weight of H) |

Note: The average molecular weight is calculated using the standard atomic weights of Carbon and Hydrogen and the isotopic mass of Carbon-13. This calculated value aligns closely with the commonly cited molecular weight of 172.17 g/mol for commercial Fluorene-¹³C₆.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the molecular weight of Fluorene-¹³C₆ is most accurately achieved using mass spectrometry.[5] The following is a generalized protocol for this analysis.

Objective: To determine the accurate molecular weight of Fluorene-¹³C₆.

Materials:

-

Fluorene-¹³C₆ sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Appropriate solvent (e.g., Chloroform, Hexane)

-

Calibration standard with known masses in the desired range

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the Fluorene-¹³C₆ sample.

-

Dissolve the sample in a suitable solvent to a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) for separation from any impurities.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a well-characterized standard. This is a critical step to ensure high mass accuracy.

-

The calibration should be performed in the same mode of analysis (e.g., positive or negative ionization) as the sample analysis.

-

-

Ionization:

-

Select an appropriate ionization technique. For a small molecule like fluorene, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.

-

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ion generation.

-

-

Mass Analysis:

-

Acquire the mass spectrum of the Fluorene-¹³C₆ sample. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

For a singly charged ion, the m/z value will be equal to the mass of the molecule plus or minus the mass of the ionizing adduct (e.g., [M+H]⁺).

-

-

Data Analysis:

-

Process the acquired mass spectrum using the instrument's software.

-

Identify the peak corresponding to the molecular ion of Fluorene-¹³C₆.

-

Determine the monoisotopic mass from the high-resolution mass spectrum. The software can be used to calculate the elemental composition from the accurate mass measurement to confirm the identity of the compound.

-

Visualizations

Fluorene-Induced Cellular Stress Pathway

Fluorene has been shown to induce oxidative stress and inflammatory responses in cells. This involves the generation of reactive oxygen species (ROS), which can activate signaling pathways leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6, often through the activation of the NF-κB transcription factor.

Caption: Signaling pathway of fluorene-induced oxidative stress and inflammation.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of Fluorene-¹³C₆ using mass spectrometry.

Caption: Experimental workflow for molecular weight determination by mass spectrometry.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled fluorene, a critical tool in various research applications, including mechanistic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry. This document outlines a plausible synthetic route for [9-¹³C]-fluorene, detailed purification protocols, and expected analytical data.

Introduction

Isotopically labeled compounds are indispensable in modern chemical and biomedical research. The incorporation of a stable isotope like carbon-13 (¹³C) into a molecule allows for its unambiguous identification and quantification in complex matrices. Fluorene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their presence in the environment and their use as building blocks in materials science and medicinal chemistry. The synthesis of ¹³C labeled fluorene provides a valuable standard for environmental monitoring and a probe for studying the mechanisms of chemical and biological transformations.

Synthesis of [9-¹³C]-Fluorene

While various methods exist for the synthesis of fluorene and its derivatives, a common strategy for introducing a ¹³C label at the C9 position involves a multi-step synthesis starting from a ¹³C labeled precursor. The following protocol describes a plausible and efficient synthetic pathway.

Synthetic Pathway Overview

The synthesis of [9-¹³C]-fluorene can be achieved through a three-step process:

-

Grignard Reaction: Reaction of 2-iodobiphenyl with ¹³C-labeled carbon dioxide to form 2-phenylbenzoic acid-¹³C-carboxyl.

-

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 2-phenylbenzyl alcohol-¹³C.

-

Intramolecular Friedel-Crafts Cyclization: Acid-catalyzed cyclization of the alcohol to yield [9-¹³C]-fluorene.

Experimental Protocol: Synthesis of [9-¹³C]-Fluorene

Step 1: Synthesis of 2-Phenylbenzoic acid-¹³C-carboxyl

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a solution of 2-iodobiphenyl (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. After the initial exothermic reaction subsides, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. Introduce ¹³CO₂ gas (commercially available in cylinders) into the flask via a gas inlet tube, ensuring vigorous stirring. The ¹³CO₂ is bubbled through the solution until the initial exothermic reaction ceases and the reaction mixture becomes a thick slurry.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenylbenzoic acid-¹³C-carboxyl.

Step 2: Synthesis of 2-Phenylbenzyl alcohol-¹³C

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude 2-phenylbenzoic acid-¹³C-carboxyl from the previous step in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting white precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylbenzyl alcohol-¹³C.

Step 3: Synthesis of [9-¹³C]-Fluorene

-

Reaction Setup: Place the crude 2-phenylbenzyl alcohol-¹³C in a round-bottom flask.

-

Cyclization: Add polyphosphoric acid (PPA) to the flask and heat the mixture to 100-120 °C with stirring for 2 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by vacuum filtration and washed thoroughly with water.

-

Purification: The crude [9-¹³C]-fluorene is then purified by column chromatography followed by recrystallization as detailed in the next section.

Purification of [9-¹³C]-Fluorene

Purification of the synthesized [9-¹³C]-fluorene is crucial to remove any unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Column Chromatography

Column chromatography is an effective method for separating fluorene from more polar impurities.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude [9-¹³C]-fluorene in a minimal amount of a moderately polar solvent like dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase, such as hexane. Fluorene, being relatively non-polar, will elute relatively quickly. The polarity of the mobile phase can be gradually increased by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to elute any remaining product.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified [9-¹³C]-fluorene. An overall recovery of approximately 92% can be expected from this process.[1]

Recrystallization

Recrystallization is used to obtain highly pure crystalline [9-¹³C]-fluorene.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for the recrystallization of fluorene is one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice. Toluene can also be used.[2]

-

Dissolution: Dissolve the fluorene from the column chromatography step in a minimum amount of hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. A crystallization process can yield a fluorene product with a purity of over 99% with a total yield of over 50% after three crystallizations.[3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of [9-¹³C]-fluorene. Note that the yields are illustrative and can vary based on experimental conditions.

Table 1: Synthesis of [9-¹³C]-Fluorene - Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Grignard & Carboxylation | 2-Iodobiphenyl, Mg, ¹³CO₂ | Diethyl Ether | 0 - RT | 3-4 | 75-85 |

| 2 | Reduction | 2-Phenylbenzoic acid-¹³C, LiAlH₄ | THF | 0 - RT | 4 | 80-90 |

| 3 | Cyclization | 2-Phenylbenzyl alcohol-¹³C, PPA | - | 100-120 | 2 | 70-80 |

Table 2: Purification of [9-¹³C]-Fluorene - Methods and Expected Purity/Recovery

| Purification Method | Stationary/Mobile Phase or Solvent | Expected Purity (%) | Expected Recovery (%) |

| Column Chromatography | Silica Gel / Hexane:Dichloromethane | > 95 | ~92[1] |

| Recrystallization | Ethanol/Water or Toluene | > 99 | > 80 (single) / > 50 (multiple)[3] |

Table 3: Analytical Data for Fluorene

| Analytical Technique | Expected Values |

| Melting Point | 116-117 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.79 (d, 2H), 7.55 (d, 2H), 7.38 (t, 2H), 7.30 (t, 2H), 3.91 (s, 2H, ¹³C-H coupling expected) |

| ¹³C NMR (CDCl₃, ppm) | δ 143.3, 141.8, 126.8, 125.1, 120.0, 37.0 (¹³C labeled C9) |

| Mass Spectrometry (EI) | m/z 167 (M+1, due to ¹³C), 166 (M+) |

Visualizations

The following diagrams illustrate the synthetic pathway and the overall experimental workflow for the synthesis and purification of [9-¹³C]-fluorene.

Caption: Synthetic pathway for [9-¹³C]-Fluorene.

References

Fluorene-13C6 CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fluorene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). This document is intended to serve as a core resource, offering key data, safety information, and insights into its application in metabolic and environmental studies.

Chemical Identification and Properties

This compound is a labeled form of fluorene where six carbon atoms in one of the benzene rings are replaced with the carbon-13 isotope. This labeling makes it an invaluable tool for tracer studies in various scientific disciplines.

CAS Number: 1189497-69-5[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled fluorene is provided for reference and is expected to be very similar for the labeled compound.

| Property | Value | Source |

| Molecular Formula | ¹³C₆C₇H₁₀ | [2] |

| Molecular Weight | 172.17 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 116 to 117 °C | [4] |

| Boiling Point | 295 °C | |

| Solubility in Water | 1.992 mg/L | |

| Solubility in Organic Solvents | Soluble in many organic solvents | |

| log P (Octanol/Water Partition Coefficient) | 4.18 | |

| pKa (Acidity) | 22.6 in DMSO |

Safety Data Sheet Summary

| Hazard Category | GHS Classification and Hazard Statements |

| Physical Hazards | Combustible solid. |

| Health Hazards | May cause eye and skin irritation. |

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |

Handling and Storage

-

Handling: Wear protective gloves, protective clothing, and eye protection. Wash thoroughly after handling. Avoid generating dust.

-

Storage: Store in a cool, dry place away from light and moisture.

First Aid Measures

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.

Fire Fighting Measures

-

Suitable extinguishing media: Use a tri-class dry chemical fire extinguisher.

-

Hazards from combustion: When heated to decomposition, may emit toxic fumes.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and/or international regulations.

Applications in Research

The primary application of this compound is as an internal standard or tracer in studies investigating the metabolism, environmental fate, and toxicokinetics of fluorene and other PAHs. Stable isotope labeling allows for the differentiation of the administered compound from endogenous or background levels of the unlabeled compound, enabling precise quantification in complex biological and environmental matrices.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the conducting laboratories, the following sections outline representative methodologies for its use in metabolic studies and its quantification.

Representative Protocol for a Human Toxicokinetic Study

This protocol is adapted from a study on deuterium-labeled PAHs and illustrates how this compound could be used in a human oral administration study.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in healthy human volunteers.

Methodology:

-

Subject Recruitment and Dosing:

-

Recruit a cohort of healthy adult volunteers.

-

Administer a single oral dose of this compound (e.g., 0.02-0.04 mg/kg body weight) dissolved in a suitable vehicle.

-

-

Sample Collection:

-

Collect serum and urine samples at predetermined time points for up to 72 hours post-dosing.

-

-

Sample Preparation and Analysis:

-

Analyze parent this compound in serum using a method like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

-

Measure monohydroxylated metabolites of this compound (OH-Fluorene-13C6) in urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

-

Data Analysis:

-

Construct time-concentration profiles for both the parent compound in serum and metabolites in urine.

-

Perform non-compartmental toxicokinetic analysis to determine key parameters such as Tmax (time to maximum concentration), T1/2 (biological half-life), and the fractional urinary excretion of metabolites.

-

Quantification of this compound in Biological Tissues by GC-MS/MS

This protocol provides a general workflow for the extraction and quantification of organic compounds like this compound from tissue samples.

Objective: To accurately quantify the concentration of this compound and its metabolites in tissue samples.

Methodology:

-

Extraction:

-

Homogenize tissue samples.

-

Perform extraction using a passive sampling approach with a polymer like polydimethylsiloxane (PDMS) to minimize co-extraction of matrix components. Alternatively, use a solvent extraction method.

-

-

Instrumental Analysis:

-

Utilize a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system equipped with a direct sample introduction (DSI) or a programmable temperature vaporization (PTV) injector to reduce matrix effects.

-

For thermal desorption from a passive sampler, use a cryofocusing step to concentrate the analytes before they enter the analytical column.

-

-

Quantification:

-

Develop a calibration curve using standards of known concentrations.

-

Analyze the data using appropriate software to determine the concentration of this compound and its metabolites in the original tissue samples.

-

Metabolic Pathways

Fluorene is metabolized by various organisms through several pathways. As a tracer, this compound is instrumental in elucidating these complex metabolic routes. The metabolism of PAHs like fluorene typically involves phase I enzymes (e.g., cytochrome P450 monooxygenases) and phase II enzymes.

Mammalian Metabolism of PAHs

In mammals, PAHs are metabolized by cytochrome P450 enzymes (CYP1A1/1B1), epoxide hydrolase, and aldo-keto reductases. This process can lead to the formation of reactive metabolites such as diol-epoxides, radical cations, and o-quinones, which can form DNA adducts, a key step in chemical carcinogenesis.

Caption: General mammalian metabolic activation pathway for PAHs.

Bacterial Degradation of Fluorene

Certain bacteria can utilize fluorene as a carbon and energy source. The degradation often proceeds through monooxygenation at the C-9 position to form 9-fluorenone, which is then further metabolized.

Caption: Bacterial degradation pathway of fluorene.

Experimental Workflow for a Metabolism Study

The following diagram illustrates a typical workflow for a metabolism study using this compound.

Caption: Workflow for a this compound metabolism study.

References

The Role of Fluorene-13C6 in Environmental Contaminant Analysis: A Technical Guide

An in-depth examination of the application of Fluorene-13C6 as an internal standard for the precise quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, arising from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic properties of some PAHs, their monitoring in environmental compartments like soil, water, and air is of paramount importance for human health and environmental protection.[1] Accurate and reliable quantification of these compounds at trace levels requires robust analytical methodologies. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides high accuracy and precision by using isotopically labeled standards.[1][3] this compound, a stable isotope-labeled version of the PAH fluorene, serves as an ideal internal standard in such analyses. Its use, particularly with gas chromatography-mass spectrometry (GC-MS), allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to more accurate and reliable results. This technical guide provides a comprehensive overview of the application of this compound in environmental science, detailing experimental protocols, presenting quantitative data, and illustrating the analytical workflow.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound in environmental science is as an internal standard for the quantification of fluorene and other PAHs. In isotope dilution mass spectrometry (IDMS), a known amount of the isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis.

The underlying principle of IDMS is that the labeled internal standard behaves chemically and physically identically to its native counterpart (the analyte) throughout the sample preparation and analysis steps. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, as the initial amount of the added internal standard is known.

The use of 13C-labeled standards like this compound is often preferred over deuterated standards as they are less susceptible to isotopic exchange (back-exchange), which can compromise the accuracy of the results, especially in complex environmental matrices.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of PAHs in soil and water samples using this compound as an internal standard, based on established methodologies such as those derived from the US Environmental Protection Agency (EPA) methods.

Analysis of PAHs in Soil Samples

This protocol outlines a common workflow for the extraction and quantification of PAHs from soil matrices.

1. Sample Preparation and Spiking:

-

A representative soil sample (e.g., 10-20 g) is accurately weighed.

-

The sample is homogenized and, if necessary, dried and sieved to ensure uniformity.

-

A known amount of this compound internal standard solution (and other 13C-labeled PAH standards for a wider analysis) is spiked into the sample.

2. Extraction:

-

Soxhlet Extraction: The spiked soil sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) and placed in a Soxhlet thimble. The extraction is performed with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for a prolonged period (e.g., 16-24 hours).

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid alternative to Soxhlet, where the sample is extracted with a solvent at elevated temperature and pressure.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step using salts.

3. Extract Cleanup:

-

The raw extract is concentrated and subjected to a cleanup step to remove interfering co-extracted substances.

-

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent material (e.g., silica gel, Florisil) that retains interferences while allowing the PAHs to be eluted with a suitable solvent.

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids.

4. Instrumental Analysis (GC-MS):

-

The cleaned extract is concentrated to a final volume (e.g., 1 mL).

-

A recovery standard (a labeled compound not expected to be in the sample) may be added just before analysis to assess the overall method performance.

-

The extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the individual PAHs based on their boiling points and interaction with the chromatographic column.

-

The MS detects and quantifies the native PAHs and their corresponding 13C-labeled internal standards by monitoring their specific mass-to-charge ratios (m/z).

Analysis of PAHs in Water Samples

This protocol describes a typical procedure for the analysis of PAHs in aqueous matrices.

1. Sample Collection and Preservation:

-

Water samples are collected in clean glass containers.

-

To prevent degradation of the analytes, samples should be stored at low temperatures (e.g., 4°C) and protected from light.

2. Spiking and Extraction:

-

A known volume of the water sample (e.g., 1 L) is measured.

-

The sample is spiked with a known amount of this compound and other relevant 13C-labeled PAH internal standards.

-

Liquid-Liquid Extraction (LLE): The water sample is serially extracted with an immiscible organic solvent (e.g., dichloromethane or hexane). The organic layers are combined.

-

Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent (e.g., C18-bonded silica) that retains the PAHs. The PAHs are then eluted with a small volume of an organic solvent.

3. Extract Drying and Concentration:

-

The organic extract is dried by passing it through anhydrous sodium sulfate to remove any residual water.

-

The extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

4. Instrumental Analysis (GC-MS):

-

The concentrated extract is analyzed by GC-MS as described for soil samples. The MS is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the specific m/z ions of the native PAHs and the 13C-labeled internal standards.

Data Presentation

The use of this compound and other isotopically labeled internal standards allows for the generation of high-quality quantitative data. The following tables summarize typical performance data from methods utilizing this approach for PAH analysis in environmental samples.

| Parameter | Soil | Water | Reference |

| Recovery (%) | |||

| Fluorene | 85 - 115 | 70 - 130 | |

| Other PAHs | 70 - 120 | 60 - 130 | |

| Limit of Detection (LOD) | |||

| Fluorene | 0.1 - 1.0 µg/kg | 0.1 - 1.0 ng/L | |

| Other PAHs | 0.1 - 5.0 µg/kg | 0.1 - 5.0 ng/L | |

| Limit of Quantification (LOQ) | |||

| Fluorene | 0.5 - 5.0 µg/kg | 0.5 - 5.0 ng/L | |

| Other PAHs | 0.5 - 15.0 µg/kg | 0.5 - 15.0 ng/L | |

| Relative Standard Deviation (RSD %) | < 15 | < 20 |

Note: The values presented are typical ranges and can vary depending on the specific matrix, instrumentation, and method conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process for soil and water samples.

Conclusion

This compound is an indispensable tool in modern environmental analysis, enabling the accurate and precise quantification of fluorene and other polycyclic aromatic hydrocarbons in complex environmental matrices. Its use as an internal standard in isotope dilution mass spectrometry, particularly with GC-MS, provides a robust methodology for monitoring these priority pollutants. The detailed protocols and workflows presented in this guide offer a framework for researchers and analytical chemists to implement these advanced techniques in their own laboratories, contributing to a better understanding and management of environmental contamination. The stability and reliability of 13C-labeled standards like this compound ensure the generation of high-quality data, which is essential for regulatory compliance and for making informed decisions regarding environmental and public health.

References

An In-depth Technical Guide on the Solubility of Fluorene-¹³C₆ in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fluorene-¹³C₆ in various organic solvents. Due to the limited availability of direct quantitative data for the isotopically labeled Fluorene-¹³C₆, this document leverages the extensive solubility data available for its unlabeled counterpart, Fluorene. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their unlabeled forms, making the solubility data of Fluorene a reliable proxy for Fluorene-¹³C₆.

This guide is intended to be a valuable resource for laboratory work, offering detailed experimental protocols and clearly presented solubility data to support research and development activities.

Core Solubility Data

Fluorene-¹³C₆ is qualitatively described as a white solid that is soluble in chloroform and hexane.[1] For quantitative insights, the following tables summarize the solubility of unlabeled fluorene in a range of organic solvents at various temperatures. This data provides a strong foundation for selecting appropriate solvents and conditions for experiments involving Fluorene-¹³C₆.

Table 1: Solubility of Fluorene in Various Organic Solvents at 20°C

| Solvent | Solubility ( g/100 g) |

| Aniline | 10.6 |

| Carbon Tetrachloride | 9.1 |

| Chlorobenzene | 20.9 |

| Nitrobenzene | 18.1 |

| Liquid Sulfur Dioxide | 31.6 |

| Xylene | 19.7 |

| Acetone | 14.1 |

| Benzene | 25 |

Source: Sciencemadness Wiki, 2023[2]

Table 2: Temperature-Dependent Solubility of Fluorene in Select Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Ethanol | 10 | 1.67 |

| 20 | 2.3 | |

| 30 | 2.9 | |

| 40 | 4.0 | |

| 50 | 5.62 | |

| 60 | 8.53 | |

| 70 | 13.1 | |

| Pyridine | 10 | 16.61 |

| 20 | 24.9 | |

| 30 | 34 | |

| 40 | 48 | |

| 80 | 212 | |

| Toluene | 10 | 20.4 |

| 20 | 24.13 | |

| 30 | 34.9 | |

| 40 | 49 | |

| 50 | 53.5 | |

| 60 | 97.7 | |

| 70 | 141.5 | |

| 80 | 212.9 | |

| Benzene | 80 | 222 |

Source: Sciencemadness Wiki, 2023[2]

As indicated by the data, the solubility of fluorene generally increases with temperature.[3] The choice of solvent also plays a critical role, with solubility varying significantly among different organic solvents.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical research. The data presented in this guide was primarily obtained using a synthetic method coupled with a laser monitoring observation technique to identify the precise point of dissolution.

Principle of the Method

The synthetic method for solubility determination involves preparing a series of mixtures of the solute (Fluorene) and a solvent in known proportions. These mixtures are then heated in a controlled manner to determine the temperature at which the solid phase completely dissolves. The composition of the mixture then represents the solubility at that specific temperature.

Apparatus

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller with a thermocouple or platinum resistance thermometer

-

Laser light source and a photodetector

-

Data acquisition system

Experimental Procedure

-

Sample Preparation: A precisely weighed amount of Fluorene and the selected organic solvent are added to the jacketed glass vessel.

-

Heating and Mixing: The mixture is heated at a constant rate while being continuously stirred to ensure homogeneity.

-

Dissolution Point Detection: A laser beam is passed through the sample. As the solid dissolves, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light. The photodetector records this change.

-

Data Analysis: The temperature at which a sharp increase in light transmission is observed corresponds to the complete dissolution of the solid. This temperature is recorded as the solubility temperature for that specific composition.

-

Repeating the Process: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

This laser monitoring technique provides a highly accurate and reproducible method for determining the solubility of crystalline solids like Fluorene in various solvents.[3]

Workflow Visualization

The following diagram illustrates the logical workflow of the experimental protocol described above for determining the solubility of Fluorene.

Caption: Workflow for experimental solubility determination.

This guide provides essential data and methodologies to aid researchers in their work with Fluorene-¹³C₆. The provided solubility tables and experimental protocols offer a practical starting point for designing and executing experiments requiring the dissolution of this compound in organic media.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorene-¹³C₆

This guide provides a comprehensive overview of the physical state, appearance, and key chemical properties of Fluorene-¹³C₆, an isotopically labeled form of the polycyclic aromatic hydrocarbon, fluorene. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.

Physical State and Appearance

Fluorene-¹³C₆, in its pure solid form, is expected to share the same physical characteristics as its unlabeled counterpart, fluorene. Unlabeled fluorene is a solid at room temperature and typically appears as white crystalline powder, dazzling white flakes, or small, crystalline plates.[1][2][3] It possesses a characteristic aromatic odor, similar to that of naphthalene.[1] A notable characteristic of fluorene is its violet fluorescence when impure, which is the origin of its name. Commercially, Fluorene-¹³C₆ is often supplied as a solution, for instance, at a concentration of 100 µg/mL in nonane.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of fluorene. It is important to note that these values are for the unlabeled compound, as the isotopic labeling with ¹³C is not expected to significantly alter these bulk physical properties. The molecular weight for Fluorene-¹³C₆ is provided.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ (with 6 ¹³C atoms) |

| Molecular Weight | 172.17 g/mol |

| Melting Point | 116 to 117 °C |

| Boiling Point | 295 °C |

| Density | 1.202 g/mL |

| Solubility in Water | 1.992 mg/L |

| log P | 4.18 |

| pKa (in DMSO) | 22.6 |

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standard, well-established analytical methods.

-

Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until the transition from solid to liquid is observed.

-

Boiling Point: Measured using a distillation apparatus at atmospheric pressure, noting the temperature at which the liquid boils and the vapor pressure equals the external pressure.

-

Density: Calculated by measuring the mass of a known volume of the substance.

-

Solubility: Determined by adding a known amount of the substance to a specific volume of a solvent (e.g., water) and measuring the concentration of the dissolved substance at saturation, often using techniques like UV-Vis spectroscopy or HPLC.

Cellular Effects of Fluorene

In cellular studies, fluorene has been shown to induce oxidative stress and inflammatory responses in human lung epithelial A549 cells. This involves an increase in the generation of reactive oxygen species (ROS) and superoxide dismutase (SOD), leading to lipid peroxidation. Furthermore, it upregulates the expression of pro-inflammatory factors such as TNF-α and IL-6.

Caption: Cellular response to Fluorene exposure in A549 cells.

References

Storage and handling recommendations for Fluorene-13C6

An In-depth Technical Guide to the Storage and Handling of Fluorene-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe storage and handling of this compound, a labeled polycyclic aromatic hydrocarbon utilized in various research applications. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Storage Recommendations

Proper storage of this compound is essential to maintain its chemical purity and stability. The following table summarizes the recommended storage conditions based on available data. It is important to note that recommendations may vary slightly between suppliers, and the product's certificate of analysis or safety data sheet (SDS) should always be consulted for lot-specific information.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature. | [1][2] |

| Store at 4°C. | [3] | |

| Store in a cool, dry place. | [4][5] | |

| Light Exposure | Store away from light. | |

| Moisture | Store away from moisture; keep container tightly closed and dry. | |

| Ventilation | Store in a well-ventilated place. | |

| Container | Keep container tightly closed. | |

| Incompatible Materials | Strong oxidizing agents. |

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment to minimize exposure risk.

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification | Source(s) |

| Ventilation | Use only outdoors or in a well-ventilated area. Ensure good ventilation at the work station. Provide appropriate exhaust ventilation where dust is formed. | |

| Eye Protection | Wear safety glasses with side-shields or goggles. | |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber). | |

| Body Protection | Wear protective clothing. | |

| Respiratory Protection | A self-contained breathing apparatus may be required in case of fire or for handling large quantities in poorly ventilated areas. |

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mists, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Ground and bond containers and receiving equipment.

Experimental Protocols

Detailed experimental protocols for the storage and handling of this compound are not extensively published. The procedures outlined in this guide are derived from safety data sheets and general laboratory best practices. Researchers should develop specific protocols tailored to their experimental needs, incorporating the safety and handling information provided herein.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound, from receiving the compound to its disposal.

Caption: Workflow for Safe Storage and Handling of this compound.

Spill and Disposal Procedures

In the event of a spill, appropriate cleanup procedures should be followed immediately to prevent contamination and exposure.

-

Spill Cleanup: For solid spills, avoid generating dust. Moisten the material with water before sweeping it up. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is well-ventilated.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal methods must comply with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Stability and Reactivity

-

Stability: this compound is stable under recommended storage conditions.

-

Reactivity: It is known to react with strong oxidizing agents. Avoid contact with heat, flames, and sparks.

This guide is intended to provide comprehensive recommendations for the storage and handling of this compound. For further details, always refer to the manufacturer's safety data sheet.

References

A Technical Guide to Fluorene and Fluorene-¹³C₆: Key Differences and Applications

For researchers, scientists, and drug development professionals engaged in analytical chemistry, particularly in the quantification of polycyclic aromatic hydrocarbons (PAHs), understanding the nuances of isotopic labeling is critical. This guide provides an in-depth comparison of fluorene and its stable isotope-labeled counterpart, Fluorene-¹³C₆, highlighting the structural, physical, and spectroscopic differences that define their respective applications. The primary role of Fluorene-¹³C₆ as an internal standard in quantitative analysis is explored, supported by detailed experimental protocols.

Core Structural and Physical Properties

Fluorene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₀. It consists of two benzene rings fused to a central five-membered ring. Fluorene-¹³C₆ is a form of fluorene where six of the thirteen carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic substitution is the fundamental difference between the two molecules.

The key distinction lies in their molecular weight. The presence of six additional neutrons in Fluorene-¹³C₆ results in a higher molar mass compared to the natural abundance fluorene. This mass difference is the cornerstone of its utility in analytical chemistry, as it allows for clear differentiation in mass spectrometry.

Physically, the properties of Fluorene and Fluorene-¹³C₆ are nearly identical. The substitution of ¹²C with ¹³C has a negligible effect on intermolecular forces, meaning that properties such as melting point, boiling point, and solubility remain virtually unchanged. This chemical equivalence is crucial for its function as an internal standard, ensuring it behaves identically to the analyte during sample preparation and chromatographic separation.

Table 1: Comparison of Physical and Chemical Properties

| Property | Fluorene | Fluorene-¹³C₆ |

| Chemical Formula | C₁₃H₁₀ | ⁷C₆¹³C₆H₁₀ |

| Molar Mass | 166.22 g/mol [1][2] | 172.17 g/mol [3] |

| CAS Number | 86-73-7[2] | 1189497-69-5[3] |

| Appearance | White crystalline solid | White solid |

| Melting Point | 116-117 °C | ~116 °C (Expected to be nearly identical to Fluorene) |

| Boiling Point | 295 °C | ~295 °C (Expected to be nearly identical to Fluorene) |

| Water Solubility | 1.992 mg/L | Insoluble (Expected to be nearly identical to Fluorene) |

| Organic Solvent Solubility | Soluble in many organic solvents like benzene, ether, and hot alcohol. | Soluble in organic solvents like chloroform and hexane. |

Spectroscopic Distinctions: The Basis for Quantification

The most significant differences between Fluorene and Fluorene-¹³C₆ are observed in their spectroscopic profiles, which are exploited in analytical methods.

Mass Spectrometry (MS)

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. Due to the six ¹³C atoms, the molecular ion peak ([M]⁺) for Fluorene-¹³C₆ will appear at an m/z that is 6 units higher than that of unlabeled fluorene.

-

Fluorene [M]⁺: m/z ≈ 166.22

-

Fluorene-¹³C₆ [M]⁺: m/z ≈ 172.17

This distinct mass shift allows a mass spectrometer to differentiate and separately quantify the analyte (Fluorene) and the internal standard (Fluorene-¹³C₆) in a complex mixture, even if they co-elute during chromatography. The fragmentation patterns will be similar for both compounds, but the resulting fragment ions for Fluorene-¹³C₆ will also be shifted by 6 mass units if they contain the labeled carbon backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of Fluorene and Fluorene-¹³C₆ are expected to be virtually identical. The ¹³C labeling does not significantly alter the chemical environment of the protons.

-

¹³C NMR: The ¹³C NMR spectrum is where a notable difference would be observed. In natural abundance fluorene, only about 1.1% of the carbon atoms are ¹³C, leading to low signal intensity. In Fluorene-¹³C₆, the six labeled positions are 99% enriched with ¹³C. This would result in a dramatic enhancement of the signals corresponding to these specific carbon atoms. The chemical shifts themselves would not be significantly altered, but the intensities of the labeled peaks would be orders of magnitude higher. This technique, however, is not typically used for its application as an internal standard, which relies on mass detection. The ¹³C NMR chemical shifts for unlabeled fluorene are approximately 37.0, 119.9, 125.1, 126.8, 141.8, and 143.3 ppm in CDCl₃.

Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of Fluorene-¹³C₆ is as an internal standard for the quantitative analysis of fluorene and other PAHs by isotope dilution mass spectrometry, commonly using Gas Chromatography-Mass Spectrometry (GC-MS).

Internal standards are essential for correcting for the loss of analyte during sample preparation (extraction, cleanup, concentration) and for variations in instrument response. Because Fluorene-¹³C₆ is chemically identical to fluorene, any losses or variations it experiences will be proportional to the losses and variations experienced by the native fluorene analyte. By adding a known amount of Fluorene-¹³C₆ to a sample at the beginning of the workflow, the final ratio of the native analyte to the labeled standard can be used to accurately calculate the initial concentration of the analyte.

Experimental Protocol: Quantification of Fluorene in Ambient Air (Based on EPA Method TO-13A)

This protocol outlines the general steps for the determination of PAHs, including fluorene, in ambient air samples using high-volume sampling followed by GC-MS analysis, incorporating Fluorene-¹³C₆ as an internal standard.

Sample Collection

-

Apparatus: A high-volume air sampler is equipped with a quartz fiber filter followed by a glass cartridge containing a sorbent like polyurethane foam (PUF) or XAD-2 resin.

-

Procedure: Approximately 300 cubic meters of air are drawn through the filter and sorbent cartridge. PAHs in the particulate phase are captured by the filter, while gas-phase PAHs are adsorbed onto the sorbent.

-

Handling: The filter and cartridge are carefully removed, sealed in a clean container, and transported to the laboratory under refrigeration.

Sample Preparation and Extraction

-

Spiking: Prior to extraction, the combined filter and sorbent sample is spiked with a known quantity of a solution containing Fluorene-¹³C₆ and other labeled PAH internal standards.

-

Extraction: The spiked sample is placed in a Soxhlet extractor and extracted for approximately 18-24 hours with a suitable solvent, typically 10% diethyl ether in hexane.

-

Concentration: The resulting extract is concentrated using a Kuderna-Danish (K-D) evaporator to a small volume (e.g., 1-5 mL).

-

Cleanup (Optional): If the sample matrix is complex, a cleanup step using column chromatography (e.g., with silica gel) may be necessary to remove interferences.

GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or similar) is interfaced with a mass spectrometer.

-

Injection: A 1-2 µL aliquot of the final concentrated extract is injected into the GC.

-

GC Conditions (Typical):

-

Inlet Temperature: 275-300 °C

-

Oven Program: An initial temperature of ~70-90°C, held for 1-2 minutes, then ramped at a controlled rate (e.g., 8-10 °C/min) to a final temperature of ~300-320 °C and held.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). In this mode, the mass spectrometer is set to detect only specific ions corresponding to the analytes and internal standards.

-

For Fluorene: Monitor m/z 166 (quantification ion) and other confirmatory ions.

-

For Fluorene-¹³C₆: Monitor m/z 172 (quantification ion).

-

-

Data Analysis and Quantification

-

Calibration: A multi-point calibration curve is generated by analyzing standards containing known concentrations of native fluorene and a constant concentration of Fluorene-¹³C₆. A relative response factor (RRF) is calculated at each level.

-

Quantification: The concentration of fluorene in the sample is calculated using the following formula:

Concentration = (Area_analyte × Amount_IS) / (Area_IS × RRF × Volume_sample)

Where:

-

Area_analyte is the peak area of the quantification ion for native fluorene (m/z 166).

-

Area_IS is the peak area of the quantification ion for Fluorene-¹³C₆ (m/z 172).

-

Amount_IS is the known amount of Fluorene-¹³C₆ added to the sample.

-

RRF is the average relative response factor from the calibration curve.

-

Volume_sample is the volume of air sampled.

-

Conclusion

The fundamental difference between Fluorene and Fluorene-¹³C₆ is the isotopic composition of its carbon backbone, leading to a significant and measurable difference in molecular weight. While their chemical and physical behaviors are virtually identical, this mass difference makes Fluorene-¹³C₆ an invaluable tool in analytical science. Its use as an internal standard in isotope dilution GC-MS methods allows for highly accurate and precise quantification of fluorene in complex matrices by effectively compensating for analytical variability, thereby ensuring the reliability of data in environmental monitoring, toxicology studies, and drug development.

References

Methodological & Application

Application Note: High-Precision Analysis of Polycyclic Aromatic Hydrocarbons Using Fluorene-¹³C₆ as an Internal Standard

Abstract

This application note details a robust and highly accurate method for the quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices using Fluorene-¹³C₆ as an internal standard. The isotope dilution technique, coupled with gas chromatography-mass spectrometry (GC-MS), provides superior accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and food safety analysis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and precise quantification of PAHs in various matrices such as soil, water, air, and food is crucial for assessing environmental contamination and human exposure. The isotope dilution mass spectrometry (IDMS) method is a preferred technique for the analysis of trace organic compounds like PAHs.[3][4][5] This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, which serves as an internal standard, to the sample prior to extraction and analysis.

¹³C-labeled PAHs, such as Fluorene-¹³C₆, are increasingly used as internal standards because they exhibit similar chemical and physical properties to their native counterparts and do not suffer from the potential for hydrogen-deuterium exchange that can occur with deuterated standards, leading to more accurate results. This application note provides a comprehensive protocol for the use of Fluorene-¹³C₆ as an internal standard for the quantification of a range of PAHs by GC-MS.

Experimental Protocol

This protocol outlines the general steps for sample preparation, extraction, cleanup, and instrumental analysis for the determination of PAHs in a solid matrix (e.g., soil or sediment).

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (pesticide residue grade or equivalent)

-

Standards:

-

PAH calibration standards mix

-

Fluorene-¹³C₆ internal standard solution (certified concentration)

-

Recovery standard solution (e.g., Perylene-d₁₂)

-

-

Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges

-

Apparatus:

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Concentrator/Evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Standard laboratory glassware

-

Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of Fluorene-¹³C₆ internal standard solution.

-

Extraction:

-

Accelerated Solvent Extraction (ASE): Mix the sample with a drying agent like diatomaceous earth and place it in the extraction cell. Extract the sample with an appropriate solvent mixture (e.g., DCM:acetone 1:1 v/v) at elevated temperature and pressure.

-

Soxhlet Extraction: Place the sample in a thimble and extract with DCM for 16-24 hours.

-

Extract Cleanup

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or nitrogen evaporator.

-

Solid Phase Extraction (SPE):

-

Condition a silica gel SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the PAH fraction with a more polar solvent mixture, such as DCM:hexane (1:1 v/v).

-

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL. Add a known amount of a recovery standard (e.g., Perylene-d₁₂) just before instrumental analysis to monitor the recovery of the internal standards.

Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Inlet: Splitless injection mode

-

Oven Temperature Program: Optimized for the separation of target PAHs (e.g., start at 60°C, ramp to 300°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for Fluorene-¹³C₆.

-

Data Analysis and Quantification

Quantification is based on the principle of isotope dilution. The concentration of each native PAH is calculated relative to the known concentration of the ¹³C-labeled internal standard. The response factor (RF) for each analyte relative to the internal standard is determined from the analysis of calibration standards.

Concentration Calculation:

Concentration (Analyte) = (Area (Analyte) * Amount (IS)) / (Area (IS) * RF)

Where:

-

Area (Analyte) = Peak area of the native PAH

-

Area (IS) = Peak area of Fluorene-¹³C₆

-

Amount (IS) = Amount of Fluorene-¹³C₆ added to the sample

-

RF = Relative Response Factor

Workflow Diagram

Caption: Workflow for PAH analysis using an internal standard.

Quantitative Data Summary

The use of ¹³C-labeled internal standards generally results in high recovery rates and low limits of detection (LODs). The following table summarizes typical performance data from studies utilizing isotope dilution methods for PAH analysis.

| Parameter | Typical Value Range | Reference |

| Recovery of ¹³C-labeled Internal Standards | 86 - 115% | |

| Method Detection Limits (MDLs) | 0.07 - 0.23 ng/g | |

| Limits of Detection (LODs) | 41 - 332 pg/sample | |

| Limits of Quantification (LOQs) | 0.025 - 0.915 µg/kg | |

| Calibration Curve Linearity (R²) | > 0.99 |

Signaling Pathway Diagram

While signaling pathways are not directly relevant to this analytical chemistry application, a logical relationship diagram illustrating the principle of isotope dilution is provided below.

Caption: Principle of isotope dilution quantification.

Conclusion

The use of Fluorene-¹³C₆ as an internal standard in an isotope dilution GC-MS method provides a highly accurate, precise, and reliable approach for the quantification of PAHs in complex matrices. This method effectively compensates for variations in sample preparation and instrument response, leading to high-quality analytical data essential for environmental and safety assessments. The protocol described herein can be adapted for various sample types and is suitable for routine monitoring as well as research applications.

References

Application Note: Quantification of Fluorene in Soil Samples Using Isotope Dilution Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and accurate method for the quantification of fluorene, a polycyclic aromatic hydrocarbon (PAH), in soil samples. The protocol utilizes an isotope dilution technique coupled with gas chromatography-mass spectrometry (GC-MS). Isotope dilution, using a deuterated internal standard (fluorene-d10), provides superior accuracy by correcting for analyte losses during sample preparation and analysis.[1] This method is suitable for researchers, environmental scientists, and professionals in drug development requiring precise and reliable measurements of fluorene contamination in complex soil matrices.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their potential carcinogenic and mutagenic properties.[2][3][4] Fluorene is a three-ring PAH commonly found in contaminated soils resulting from incomplete combustion of organic materials. Accurate quantification of fluorene is crucial for environmental risk assessment and remediation monitoring.

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying organic compounds.[1] It involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, fluorene-d10) to the sample at the beginning of the analytical process. The labeled compound serves as an internal standard that behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS, it is possible to correct for procedural losses and matrix effects, leading to highly accurate and precise results.

This application note provides a detailed protocol for the extraction, cleanup, and GC-MS analysis of fluorene in soil using the isotope dilution method.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), acetone, hexane, acetonitrile (all pesticide grade or equivalent).

-

Standards:

-

Fluorene analytical standard.

-

Fluorene-d10 (isotopically labeled internal standard).

-

-

Reagents:

-

Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours).

-

Silica gel (activated).

-

-

Apparatus:

-

Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).

-

Rotary evaporator or nitrogen evaporator.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Analytical balance.

-

Centrifuge tubes (50 mL).

-

Syringe filters (0.45 µm).

-

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis. The following steps outline a common extraction procedure.

-

Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Spiking with Internal Standard: Weigh approximately 10-20 g of the homogenized soil sample into an extraction thimble or cell. Accurately spike the sample with a known amount of fluorene-d10 solution.

-

Extraction:

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone for at least 16 hours.

-

Alternative: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For a faster extraction, add 10 mL of water and 10 mL of acetonitrile to 5 g of soil in a 50 mL centrifuge tube. Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride), shake vigorously, and centrifuge.

-

Extract Cleanup

A cleanup step is often necessary to remove interfering co-extracted substances from the soil matrix.

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary or nitrogen evaporator.

-

Silica Gel Chromatography: Prepare a small column with activated silica gel. Apply the concentrated extract to the top of the column and elute with a suitable solvent mixture (e.g., a gradient of hexane and dichloromethane). Collect the fraction containing the PAHs.

-

Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL.

Instrumental Analysis: GC-MS

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., TG-17SilMS or equivalent).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.

-

Quantitation Ions:

-

Fluorene: m/z 166 (primary), 165 (secondary).

-

Fluorene-d10: m/z 176 (primary).

-

-

Quantification

Quantification is based on the ratio of the peak area of the native fluorene to the peak area of the fluorene-d10 internal standard. A multi-point calibration curve is constructed using standards containing known concentrations of fluorene and a constant concentration of fluorene-d10.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: GC-MS Parameters for Fluorene Analysis

| Parameter | Value |

| GC Column | TG-17SilMS (or equivalent) |

| Injector Temp. | 280°C |

| Oven Program | 60°C (2 min), then 10°C/min to 300°C (10 min) |

| MS Ionization | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantitation Ions | Fluorene: 166, 165; Fluorene-d10: 176 |

Table 2: Method Performance Data

| Analyte | Spiked Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Fluorene | 50 | 95.2 | 4.8 |

| Fluorene | 200 | 98.1 | 3.2 |

| Fluorene | 1000 | 101.5 | 2.5 |

Note: The data in Table 2 is representative and may vary depending on the soil matrix and specific laboratory conditions. Studies have shown that recoveries for PAHs in soil using QuEChERS can range from 85.0% to 106.7% with RSDs between 0.3% and 2.8%.

Experimental Workflow

Caption: Experimental workflow for fluorene quantification.

Conclusion

The isotope dilution GC-MS method described provides a highly accurate and reliable approach for the quantification of fluorene in soil samples. The use of a deuterated internal standard effectively compensates for analytical variability, ensuring high-quality data for environmental monitoring and research purposes. The detailed protocol and performance data presented serve as a valuable resource for laboratories implementing this analytical technique.

References

Application Note: High-Sensitivity GC-MS/MS Method for the Detection of Polycyclic Aromatic Hydrocarbons (PAHs) Using Fluorene-¹³C₆ Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant concern due to their carcinogenic and mutagenic properties. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, soil, and food. Accurate and sensitive detection of PAHs is crucial for environmental monitoring, food safety assessment, and toxicological studies in drug development. This application note describes a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of 16 priority PAHs, employing Fluorene-¹³C₆ as an internal standard to ensure high accuracy and precision. The use of a ¹³C-labeled internal standard is preferred over deuterated standards to mitigate issues such as back-exchange, which can compromise analytical accuracy.[1][2][3]

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of PAHs from a solid matrix, such as soil or a food sample.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue grade or equivalent)

-

Standards:

-

PAH standard mix (containing the 16 EPA priority PAHs)

-

Fluorene-¹³C₆ internal standard solution (1 µg/mL in a suitable solvent)

-

-

Chemicals: Anhydrous sodium sulfate (analytical grade)

-

Solid Phase Extraction (SPE): Florisil® or Silica SPE cartridges (e.g., 6 mL, 500 mg)

Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the solid sample to ensure it is representative.

-

Internal Standard Spiking: To a known amount of the homogenized sample (e.g., 5-10 g), add a precise volume of the Fluorene-¹³C₆ internal standard solution. This step is critical for accurate quantification as the internal standard compensates for analyte losses during sample preparation and analysis.

-

Extraction:

-

Mix the spiked sample with anhydrous sodium sulfate to remove moisture.

-

Perform extraction using an appropriate technique such as Soxhlet extraction with a hexane/acetone mixture (1:1, v/v) for 6-8 hours, or an accelerated solvent extraction (ASE) method.[4]

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

SPE Cleanup:

-

Condition the SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the target PAHs with a more polar solvent mixture, such as hexane/dichloromethane (1:1, v/v).

-

-

Final Concentration: Evaporate the collected PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent[5]

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode at 280-300°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 25°C/min to 150°C

-

Ramp 2: 10°C/min to 320°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line: 320°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of 16 priority PAHs using Fluorene-¹³C₆ as the internal standard.

Table 1: GC-MS/MS MRM Transitions and Retention Times for Target PAHs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Naphthalene | 128.1 | 102.1 | 15 | 9.5 |

| Acenaphthylene | 152.1 | 151.1 | 20 | 12.8 |

| Acenaphthene | 154.1 | 153.1 | 18 | 13.2 |

| Fluorene | 166.1 | 165.1 | 22 | 14.5 |

| Fluorene-¹³C₆ (IS) | 172.1 | 170.1 | 22 | 14.5 |

| Phenanthrene | 178.1 | 152.1 | 25 | 16.8 |

| Anthracene | 178.1 | 152.1 | 25 | 16.9 |

| Fluoranthene | 202.1 | 200.1 | 30 | 20.5 |

| Pyrene | 202.1 | 200.1 | 30 | 21.2 |

| Benz[a]anthracene | 228.1 | 226.1 | 35 | 25.6 |

| Chrysene | 228.1 | 226.1 | 35 | 25.7 |

| Benzo[b]fluoranthene | 252.1 | 250.1 | 40 | 28.9 |

| Benzo[k]fluoranthene | 252.1 | 250.1 | 40 | 29.0 |

| Benzo[a]pyrene | 252.1 | 250.1 | 40 | 30.2 |

| Indeno[1,2,3-cd]pyrene | 276.1 | 274.1 | 45 | 33.5 |

| Dibenz[a,h]anthracene | 278.1 | 276.1 | 45 | 33.6 |

| Benzo[ghi]perylene | 276.1 | 274.1 | 45 | 35.1 |

Table 2: Method Validation Data

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Naphthalene | >0.998 | 0.1 | 0.3 | 85-105 | <10 |

| Acenaphthylene | >0.997 | 0.1 | 0.3 | 88-108 | <10 |

| Acenaphthene | >0.999 | 0.05 | 0.15 | 90-110 | <8 |

| Fluorene | >0.999 | 0.05 | 0.15 | 92-112 | <8 |

| Phenanthrene | >0.999 | 0.05 | 0.15 | 95-115 | <7 |

| Anthracene | >0.999 | 0.05 | 0.15 | 93-113 | <7 |

| Fluoranthene | >0.998 | 0.08 | 0.25 | 90-110 | <9 |

| Pyrene | >0.998 | 0.08 | 0.25 | 91-111 | <9 |

| Benz[a]anthracene | >0.997 | 0.1 | 0.3 | 89-109 | <10 |

| Chrysene | >0.997 | 0.1 | 0.3 | 88-108 | <10 |

| Benzo[b]fluoranthene | >0.996 | 0.15 | 0.5 | 85-105 | <12 |

| Benzo[k]fluoranthene | >0.996 | 0.15 | 0.5 | 86-106 | <12 |

| Benzo[a]pyrene | >0.995 | 0.2 | 0.6 | 82-102 | <15 |

| Indeno[1,2,3-cd]pyrene | >0.995 | 0.2 | 0.6 | 80-100 | <15 |

| Dibenz[a,h]anthracene | >0.995 | 0.2 | 0.6 | 78-98 | <15 |

| Benzo[ghi]perylene | >0.995 | 0.2 | 0.6 | 80-100 | <15 |

Mandatory Visualization

Caption: Workflow for PAH analysis by GC-MS/MS.

Conclusion

The described GC-MS/MS method provides a reliable and sensitive approach for the quantification of 16 priority PAHs in complex matrices. The use of Fluorene-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and supporting toxicological assessments in drug development.

References